

The Potential of Emraclidine for Alzheimer's Disease Psychosis: A Technical Guide

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Compound of Interest		
Compound Name:	Emraclidine	
Cat. No.:	B6248855	Get Quote

Executive Summary: **Emraclidine** (CVL-231) is a novel, investigational antipsychotic agent being developed for neuropsychiatric disorders, including Alzheimer's disease psychosis (ADP). It is a highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] This unique mechanism of action offers a targeted approach to treating psychosis by modulating dopamine signaling indirectly, potentially avoiding the debilitating side effects associated with direct dopamine D2 receptor blockade, a hallmark of current antipsychotics.[1][3]

While the development for ADP is in early clinical stages (Phase 1), a significant body of data exists from its development for schizophrenia.[2] Notably, a Phase 1b trial in schizophrenia demonstrated promising efficacy and a favorable safety profile. However, subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) in an acute schizophrenia population did not meet their primary efficacy endpoints. Despite this, the consistent and favorable safety and tolerability profile observed across all studies maintains interest in its potential for vulnerable populations such as those with ADP, where safety is a paramount concern. This guide provides a technical overview of **Emraclidine**, summarizing its mechanism of action, clinical data from schizophrenia trials as a surrogate for antipsychotic potential, and the scientific rationale for its continued investigation in Alzheimer's disease psychosis.

Core Mechanism of Action

Emraclidine is not a direct receptor agonist but rather a positive allosteric modulator (PAM). It binds to a distinct site on the M4 receptor, enhancing the receptor's sensitivity to its



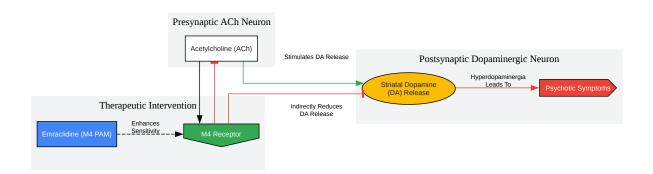




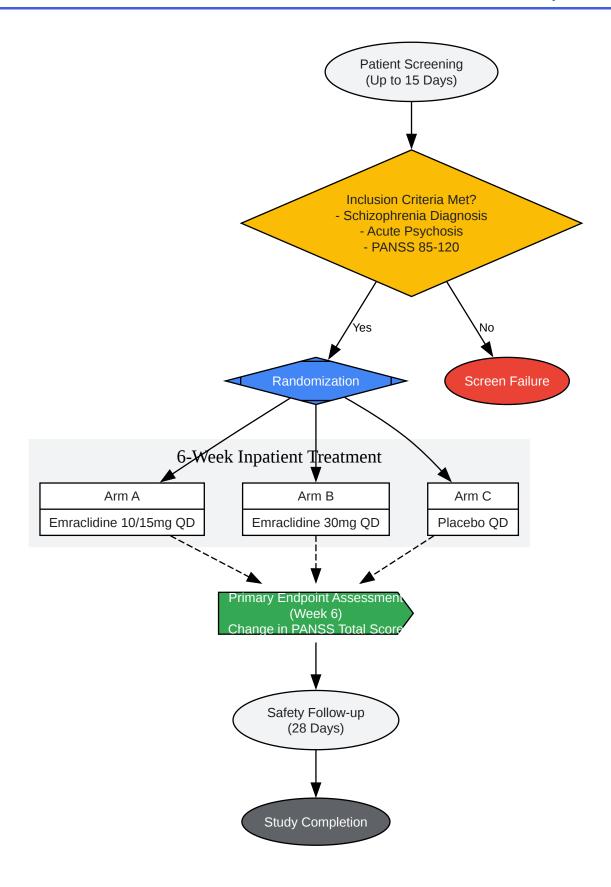
endogenous ligand, acetylcholine. The therapeutic hypothesis is centered on the unique distribution and function of the M4 receptor in the brain.

M4 receptors are densely expressed in the striatum, a key node in the neural circuitry underlying psychosis. Activation of these receptors has been shown to indirectly regulate dopamine levels in the striatum without the need to directly block D2/D3 receptors. This is thought to occur via presynaptic inhibition of acetylcholine release, which in turn modulates local dopamine activity. By selectively targeting the M4 receptor, **Emraclidine** is designed to reduce the striatal hyperdopaminergia associated with psychotic symptoms while avoiding the motor side effects (extrapyramidal symptoms) and metabolic issues commonly linked to D2 antagonists. Furthermore, M4 receptor activation may also mitigate cortical glutamatergic hyperactivity, another neurobiological feature associated with psychosis.

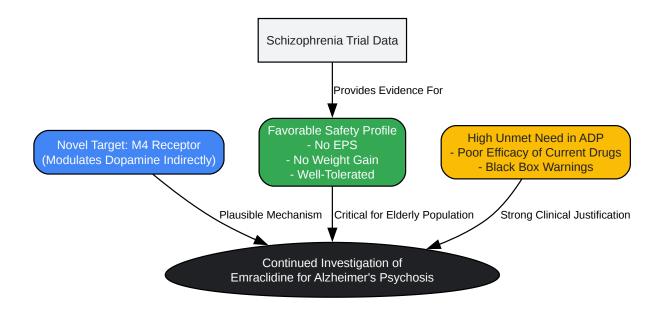












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